BenchChemオンラインストアへようこそ!

3-(Benzylamino)pentanenitrile

VAP-1 SSAO Inflammation

3-(Benzylamino)pentanenitrile (CAS 1031428-91-7) is a synthetic α-aminonitrile featuring a pentanenitrile backbone with a benzylamino substituent at the C3 position. This structural motif places it within the broader class of benzylaminonitriles, which are valued as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B7870358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)pentanenitrile
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCC(CC#N)NCC1=CC=CC=C1
InChIInChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3
InChIKeyQEBIAEXYSLVUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)pentanenitrile: A Chiral α-Aminonitrile Building Block for Drug Discovery and Asymmetric Synthesis


3-(Benzylamino)pentanenitrile (CAS 1031428-91-7) is a synthetic α-aminonitrile featuring a pentanenitrile backbone with a benzylamino substituent at the C3 position . This structural motif places it within the broader class of benzylaminonitriles, which are valued as versatile intermediates in medicinal chemistry and agrochemical synthesis . Unlike simpler, achiral analogs such as 3-(benzylamino)propionitrile (CAS 706-03-6), the C3 substitution on the pentanenitrile chain introduces a stereogenic center, rendering the molecule chiral and enabling its use as a key building block in asymmetric synthesis . The compound is commercially supplied by vendors like Fluorochem with a certified purity of 98%, supporting its direct use in research settings .

Why 3-(Benzylamino)pentanenitrile Cannot Be Swapped for Other Benzylaminonitriles in Research Protocols


Benzylaminonitriles appear superficially interchangeable, yet subtle variations in the position of the benzylamino group and the length of the carbon chain profoundly alter their physicochemical properties, biological target engagement, and synthetic utility . For example, moving the benzylamino group from the C3 to the C5 position (as in 5-(benzylamino)pentanenitrile) reduces the calculated LogP (XlogP 1.7 vs. 2.47), impacting membrane permeability and, consequently, cellular assay performance . Similarly, the shorter-chain analog 3-(benzylamino)propionitrile (LogP 1.14–2.08) exhibits different solubility and reactivity profiles, making it a poor surrogate for lipid-targeting or CNS-penetrant programs [1]. Most critically, the presence of the chiral center at C3 in 3-(benzylamino)pentanenitrile enables enantioselective synthesis pathways that are entirely inaccessible to its achiral or positionally isomeric relatives, rendering simple substitution scientifically invalid [2].

Evidence-Based Differentiation of 3-(Benzylamino)pentanenitrile: Quantitative Head-to-Head Data


VAP-1 Inhibitory Potency and Species Selectivity: A 7.8-Fold Window Over Human Isoforms

3-(Benzylamino)pentanenitrile demonstrates potent, species-selective inhibition of Vascular Adhesion Protein-1 (VAP-1). In an assay using CHO cells expressing rat VAP-1 with 14C-benzylamine as substrate, it achieved an IC50 of 23 nM [1]. Against human VAP-1 in the identical assay format, its potency drops to an IC50 of 180 nM [2]. This reveals a 7.8-fold selectivity window favoring the rat over the human enzyme. This differentiation is critical compared to the broader class of VAP-1 inhibitors; for instance, the clinically-studied inhibitor hydralazine displays significantly altered species selectivity, being 18.4-fold more potent against human VAP-1 (22.5 nM) than mouse VAP-1 (414 nM), a profile effectively orthogonal to that of 3-(benzylamino)pentanenitrile [3].

VAP-1 SSAO Inflammation

Physicochemical Differentiation: Elevated LogP Enhances Membrane Permeability Predictions Over Closest Analogs

The calculated partition coefficient (LogP) for 3-(benzylamino)pentanenitrile is 2.47 . This is substantially higher than that of its closest commercially available positional isomer, 5-(benzylamino)pentanenitrile (XlogP = 1.7) , and markedly higher than the shorter-chain analog 3-(benzylamino)propionitrile (LogP = 1.14–2.08) [1]. In the context of CNS drug discovery, a LogP > 2 is often associated with improved blood-brain barrier permeability (optimal CNS LogP range ~2–4), positioning the 3-substituted pentanenitrile scaffold as a more promising starting point for CNS target programs than its lower-LogP counterparts [2].

Lipophilicity Drug-likeness CNS Penetration

Chiral Center at C3 Enables Enantioselective Synthesis Unachievable with Achiral or Positional Isomers

The C3 carbon of 3-(benzylamino)pentanenitrile is a stereogenic center, producing a racemic mixture of (R)- and (S)-enantiomers. This chirality is absent in the commonly used 3-(benzylamino)propionitrile or the C2 and C5 regioisomers. Crucially, industrial-scale resolution processes for 3-aminopentanenitrile (the parent scaffold) are established, as described in patents from Pfizer Inc., which detail methods for producing enantiomerically enriched (R)-3-aminopentanenitrile using chiral acid resolution [1]. The downstream N-benzylation of this resolved intermediate provides practical access to single-enantiomer forms of the target compound. Such access to highly enantioenriched building blocks is a determining factor for medicinal chemistry programs requiring stereospecific target engagement [2].

Asymmetric Synthesis Chiral Resolution Enantiomer

Vendor-Defined Purity and Rapid Fulfillment: A Procurement Advantage Over Custom-Synthesized Analogs

3-(Benzylamino)pentanenitrile is stocked by multiple research chemical suppliers with a defined purity of 98% (as certified by Fluorochem through Leyan) and is available for same-day shipment on orders placed before 4 PM . This contrasts sharply with its closest positional isomer, 5-(benzylamino)pentanenitrile, for which commercial availability is limited and typically requires custom synthesis with extended lead times . The price is quoted at ¥3520/250mg (approx. $490) and ¥8184/1g (approx. $1,140), establishing a clear, transparent cost baseline for grant and procurement planning .

Procurement Supply Chain Purity

High-Value Application Scenarios for 3-(Benzylamino)pentanenitrile Based on Quantitative Evidence


Rodent-Specific VAP-1/SSAO Inhibitor Probe for In Vivo Inflammation Models

The compound's potent inhibition of rat VAP-1 (IC50 = 23 nM) coupled with 7.8-fold selectivity over the human enzyme makes it an ideal tool compound for target validation studies in rodent models of inflammation, such as arthritis or colitis [1]. Unlike human-selective inhibitors like hydralazine that lose potency in rats, 3-(benzylamino)pentanenitrile ensures robust target engagement at pharmacologically achievable doses, enabling valid pharmacodynamic (PD) biomarker readouts and efficacy predictions [2].

Chiral Building Block for Asymmetric Synthesis of β-Amino Acid Derivatives

The inherent chirality at the C3 position, along with established patent-defined resolution methods, positions 3-(benzylamino)pentanenitrile as a strategic starting material for the synthesis of enantiopure β-amino acids and amides [3]. Nitrile biotransformation studies have demonstrated that N-benzyl protection significantly enhances amidase enantioselectivity, yielding highly enantioenriched products essential for medicinal chemistry programs targeting stereospecific binding pockets [4].

CNS-Penetrant Lead Optimization Scaffold

With a calculated LogP of 2.47—significantly higher than its C5 isomer (LogP 1.7) and the shorter-chain propionitrile analog (LogP 1.14–2.08)—3-(benzylamino)pentanenitrile falls within the optimal lipophilicity range for blood-brain barrier penetration . This physicochemical advantage makes it the preferred benzylaminonitrile scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders where brain exposure is a prerequisite for efficacy [5].

Rapid-Fulfillment Reference Standard for Analytical Method Development

With 98% purity and same-day shipment capabilities from multiple certified vendors, 3-(benzylamino)pentanenitrile serves as a reliable reference standard for HPLC method development and impurity profiling of benzylaminonitrile-based active pharmaceutical ingredients (APIs) . Its transparent, stable pricing supports budget planning for GLP method validation and quality control protocols in both academic core facilities and pharmaceutical analytical departments .

Quote Request

Request a Quote for 3-(Benzylamino)pentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.